[(2-Nitro-benzenesulfonyl)-(4-oxo-butyl)-amino]-acetic acid methyl ester

Amine protection Deprotection kinetics Solid-phase peptide synthesis

[(2-Nitro-benzenesulfonyl)-(4-oxo-butyl)-amino]-acetic acid methyl ester (C₁₃H₁₆N₂O₇S, MW 344.34) is a sulfonylamino-acetic acid derivative that integrates a 2-nitrobenzenesulfonyl (Ns) protecting/activating group, a 4-oxobutyl side chain terminating in an aldehyde, and a glycine methyl ester backbone. This compound belongs to a class of Ns-protected amino acid esters extensively used as intermediates for constructing secondary amines, N-alkyl amino acids, and biologically active sulfonamide-containing molecules.

Molecular Formula C13H16N2O7S
Molecular Weight 344.34 g/mol
Cat. No. B15089719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2-Nitro-benzenesulfonyl)-(4-oxo-butyl)-amino]-acetic acid methyl ester
Molecular FormulaC13H16N2O7S
Molecular Weight344.34 g/mol
Structural Identifiers
SMILESCOC(=O)CN(CCCC=O)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
InChIInChI=1S/C13H16N2O7S/c1-22-13(17)10-14(8-4-5-9-16)23(20,21)12-7-3-2-6-11(12)15(18)19/h2-3,6-7,9H,4-5,8,10H2,1H3
InChIKeyYUVKJPGDFWYSFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(2-Nitro-benzenesulfonyl)-(4-oxo-butyl)-amino]-acetic acid methyl ester (CAS 558447-22-6): Molecular Identity and Synthetic Context


[(2-Nitro-benzenesulfonyl)-(4-oxo-butyl)-amino]-acetic acid methyl ester (C₁₃H₁₆N₂O₇S, MW 344.34) is a sulfonylamino-acetic acid derivative that integrates a 2-nitrobenzenesulfonyl (Ns) protecting/activating group, a 4-oxobutyl side chain terminating in an aldehyde, and a glycine methyl ester backbone . This compound belongs to a class of Ns-protected amino acid esters extensively used as intermediates for constructing secondary amines, N-alkyl amino acids, and biologically active sulfonamide-containing molecules [1].

Why Closely Related Sulfonylamino-Acetic Acid Esters Cannot Replace [(2-Nitro-benzenesulfonyl)-(4-oxo-butyl)-amino]-acetic acid methyl ester


Simple substitution of this compound with in-class analogs such as N-(2-nitrobenzenesulfonyl)glycine methyl ester or the 4-nitrobenzenesulfonyl (nosyl) counterpart is not feasible because the target molecule uniquely combines an ortho-nitrobenzenesulfonyl electrophore with a terminal aldehyde moiety [1][2]. The 2-Ns group undergoes rapid thiolate-mediated cleavage at room temperature, whereas the 4-Ns isomer requires prolonged reaction times or elevated temperatures for comparable transformations [1]. Simultaneously, the 4-oxobutyl aldehyde serves as an orthogonal functionalization handle, enabling direct reductive amination or Wittig chemistry to introduce diverse pharmacophores without additional protection/deprotection sequences [2]. Lacking either the correct sulfonamide reactivity or the aldehyde functionality, generic substitutes would necessitate multi-step modifications, increasing complexity and reducing overall yield.

Verifiable Differentiators of [(2-Nitro-benzenesulfonyl)-(4-oxo-butyl)-amino]-acetic acid methyl ester Against Closest Analogs


2-Nitrobenzenesulfonyl Group Delivers Faster Thiol-Mediated Deprotection than 4-Nitrobenzenesulfonyl, Saving 1.5 Hours per Cycle

The 2-nitrobenzenesulfonyl (2-Ns) group present in the target compound undergoes rapid nucleophilic cleavage via Meisenheimer complex formation with thiolates at ambient temperature. Seminal work by Fukuyama et al. demonstrated that 2‑Ns protected substrates are deprotected with PhSH/Cs₂CO₃ in DMF at 25 °C to give the free amine in >90% yield within 30 min, whereas the corresponding 4‑nitrobenzenesulfonyl (4‑Ns) derivative under identical conditions requires >2 h to reach only ~75% yield [1]. This behavior has been further corroborated in solid-phase synthesis studies where 2‑NosCl is preferred over 4‑NosCl for rapid on-resin deprotection [2].

Amine protection Deprotection kinetics Solid-phase peptide synthesis

4-Oxobutyl Aldehyde Functions as a Unique Orthogonal Diversification Handle Absent in Core Ns-Glycine Methyl Ester

Structures of the general class N-(2-nitrobenzenesulfonyl)amino acid esters are frequently exploited for selective N‑alkylation to generate secondary amines [1]. The target compound distinguishes itself by bearing a free aldehyde functionality at the terminus of the 4‑oxobutyl side chain. This aldehyde enables direct, chemoselective transformations—most notably reductive amination—without first deprotecting the Ns‑protected nitrogen. By contrast, the closest structural analog, N-(2-nitrobenzenesulfonyl)glycine methyl ester, lacks any side-chain reactive group and requires at least two additional synthetic steps (N‑deprotection followed by linker installation) to achieve comparable chemical diversification. Although direct head-to-head comparative yields for this exact scaffold have not been published, the general Ns strategy literature establishes that the aldehyde handle allows one-pot sequential N‑alkylation/reductive amination procedures that dramatically shorten synthetic routes [1][2].

Orthogonal reactivity Reductive amination Building blocks

Scaffold Embedded in the Core of Patent-Class Sulfonylamino-Acetic Acid Orexin Receptor Antagonists

International patent WO2004033418 explicitly claims sulfonylamino-acetic acid derivatives of general formula (I) as orexin receptor antagonists, establishing the N‑sulfonylglycine core as a privileged pharmacophore for this target [1]. The target compound contains this exact N‑sulfonylamino-acetic acid methyl ester core, with the Ns group occupying the sulfonyl aryl position. Moreover, its 4‑oxobutyl chain provides a latent aldehyde for late-stage introduction of the pyridinylmethylamine substituents characteristic of the most potent examples disclosed in the patent. Compounds lacking this aldehyde functionality, including the generic N‑tosylglycine methyl ester or N‑nosylglycine methyl ester, require additional functional group interconversions to install the necessary amine side chain, adding 2–4 synthetic operations. No biological data are reported specifically for the target compound in the patent, but the structural correspondence to the claimed pharmacophore provides a compelling procurement rationale for orexin antagonist drug discovery programs.

Orexin receptor antagonist Sulfonylamino-acetic acid Patent pharmacophore

Prioritized Application Scenarios for [(2-Nitro-benzenesulfonyl)-(4-oxo-butyl)-amino]-acetic acid methyl ester


Reductive Amination Diversification for Orexin Receptor Antagonist Lead Optimization

The free aldehyde of the target compound allows direct reductive amination with pyridinylmethylamines to generate the sulfonylamino-acetamide core privileged in orexin receptor antagonist patent WO2004033418 [1]. This one-step coupling replaces the multi-step sequence required when starting from simple Ns-glycine methyl ester, thereby accelerating structure–activity relationship exploration and reducing material costs per analog synthesized [2].

Solid-Phase Synthesis of N‑Alkyl Amino Acid Libraries with Accelerated Deprotection

The 2‑Ns group on the target compound can be cleaved within 30 minutes using PhSH/Cs₂CO₃ in DMF at room temperature, as documented by the Fukuyama protocol [1]. In solid-phase peptide synthesis (SPPS) platforms that employ 2‑nitrobenzenesulfonyl protecting groups, this rapid deprotection profile reduces total cycle time and minimizes resin exposure to basic conditions, thereby preserving acid-sensitive linkers and improving crude peptide purity [2].

Preparation of Constrained Amino Acid Derivatives via Tandem Deprotection–Cyclization

The orthogonal reactivity of the Ns group and the terminal aldehyde enables a tandem one‑pot sequence in which the 2‑Ns group is first removed with thiolate, liberating a secondary amine that spontaneously undergoes intramolecular reductive amination with the aldehyde to form pyrrolidine‑ or piperidine‑ring scaffolds. This strategy constitutes a two‑step, one‑flask transformation that directly yields N‑heterocyclic amino acid esters in high overall efficiency, making the target compound an attractive advanced intermediate for medicinal chemistry programs focused on constrained peptidomimetics [1].

Quote Request

Request a Quote for [(2-Nitro-benzenesulfonyl)-(4-oxo-butyl)-amino]-acetic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.